Product packaging for MTT Formazan(Cat. No.:CAS No. 23305-68-2)

MTT Formazan

Cat. No.: B1226572
CAS No.: 23305-68-2
M. Wt: 335.4 g/mol
InChI Key: FQNJPANACVTXBZ-UHFFFAOYSA-N
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Description

Historical Evolution of Tetrazolium Salt Assays in Cell Biology

The use of tetrazolium salts as indicators of cellular redox activity dates back more than half a century. nih.govresearchgate.net Early applications in histochemistry often employed ditetrazolium salts like Nitro-blue tetrazolium (NBT). researchgate.net However, a significant challenge with these early assays was the insolubility of the resulting formazan (B1609692) product, which complicated their use in quantitative, high-throughput applications. researchgate.net

A major breakthrough occurred in 1983 when Tim Mosmann developed a new colorimetric assay using the monotetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). researchgate.netnih.govintegra-biosciences.com This assay provided a simpler, non-radioactive alternative to the hazardous and laborious ³H-thymidine incorporation methods for measuring cell proliferation and cytotoxicity. nih.govconicet.gov.ar The MTT assay was the first homogeneous cell viability assay developed for a 96-well plate format, making it suitable for high-throughput screening. integra-biosciences.comnih.gov

The success of the MTT assay spurred the development of a new generation of tetrazolium salts designed to overcome some of its limitations. These newer salts, such as XTT, MTS, and WSTs, produce water-soluble formazan products, thereby eliminating the need for the solubilization step required in the MTT protocol. nih.govwikipedia.org This modification simplified the procedure and reduced potential sources of error.

Table 1: Comparison of Common Tetrazolium Salts Used in Cell Viability Assays

Tetrazolium SaltFormazan Product SolubilityCellular Uptake/Reduction SiteKey Features
MTT Insoluble in waterCell permeable; reduction occurs intracellularly (mitochondria, cytoplasm, endosomes) nih.govForms purple crystals requiring a solubilization step (e.g., with DMSO) wikipedia.org
XTT Soluble in waterCell impermeable; requires an electron mediator for extracellular reduction wikipedia.orgnih.govEliminates the solubilization step; higher sensitivity than MTT in some cases wikipedia.org
MTS Soluble in waterCell impermeable; used with an electron acceptor for reduction at the cell surface nih.govnih.govDescribed as a 'one-step' assay, offering convenience wikipedia.org
WST-1 / WST-8 Soluble in waterCell impermeable; reduced outside the cell via an electron mediator wikipedia.orgnih.govYields a water-soluble formazan, can be read directly, and is less toxic than MTT wikipedia.org

Fundamental Principles Governing MTT Formazan Formation and Spectrophotometric Quantification

The formation of this compound is a biochemical process contingent on the metabolic activity of viable cells. acmeresearchlabs.infiveable.me The core of the assay is the reduction of the water-soluble, yellow tetrazolium salt, MTT, into a water-insoluble, purple crystalline compound known as formazan. wikipedia.orgbanglajol.infosigmaaldrich.com

This chemical reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes. wikipedia.orgbanglajol.infotaylorandfrancis.comresearchhub.com Initially, the reduction was believed to occur almost exclusively within the mitochondria, specifically by the enzyme succinate (B1194679) dehydrogenase, making the assay a direct measure of mitochondrial activity. fiveable.meaatbio.comanilocus.comontosight.ai However, subsequent research has shown that the reduction of MTT also takes place in other cellular compartments, including the cytoplasm and at the plasma membrane. nih.govabcam.comaltervista.org The net positive charge of the MTT molecule facilitates its uptake across the plasma membrane of living cells. nih.govaatbio.com Cells that are dead or have compromised metabolic activity lose the ability to reduce the MTT salt. aatbio.com

Once the formazan crystals are formed inside and around the cells, they must be solubilized to allow for quantification. nih.gov This is typically achieved by adding a solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), which dissolves the insoluble purple crystals to produce a colored solution. nih.govfiveable.mebanglajol.info

The final step is the spectrophotometric quantification of the dissolved formazan. The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nanometers, with the maximum absorbance peak for this compound being approximately 570 nm. nih.govanilocus.comabcam.com The intensity of the purple color, and therefore the measured absorbance, is directly proportional to the number of metabolically active, viable cells in the sample. acmeresearchlabs.inbanglajol.info

Table 2: Properties of MTT and its Formazan Product

CompoundChemical NameAppearanceSolubilityAbsorbance Max (λmax)
MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideYellow powder/solution wikipedia.orgSoluble in water, ethanol (B145695), and culture media aatbio.comNot applicable for measurement
This compound (E,Z)-5-(4,5-dimethylthiazol-2-yl)-1,3-diphenylformazanPurple crystals wikipedia.orgbanglajol.infoInsoluble in water; soluble in organic solvents like DMSO and ethanol nih.govbanglajol.infonih.gov~570 nm (in DMSO) nih.govaatbio.comabcam.com

Overarching Significance of this compound-Based Methodologies in In Vitro Cellular Investigations

The MTT assay has become an indispensable tool in a wide array of in vitro cellular investigations. Its primary significance lies in its ability to provide a reliable, quantitative measure of cell viability, proliferation, and cytotoxicity. banglajol.inforesearchhub.comontosight.ai This has made it a foundational technique in numerous research fields, including toxicology, cancer research, and drug discovery. acmeresearchlabs.inabcam.com

In the realm of drug discovery and development, the MTT assay is extensively used for high-throughput screening (HTS). integra-biosciences.comacmeresearchlabs.in It allows researchers to rapidly assess the effects of thousands of chemical compounds on cell lines, identifying potential therapeutic agents that inhibit cancer cell growth or, conversely, toxic compounds that compromise cell viability. acmeresearchlabs.intaylorandfrancis.com The assay's quantitative nature is crucial for determining dose-response curves and calculating key parameters such as the half-maximal inhibitory concentration (IC50) of a drug. anilocus.com

The method's widespread adoption is also due to its numerous advantages over older techniques. It is a cost-effective, sensitive, and relatively simple colorimetric assay that provides a safer alternative to methods involving radioactive isotopes. conicet.gov.arfiveable.meontosight.ai The linear relationship established between the number of metabolically active cells and the amount of formazan produced allows for accurate quantification of changes in cell proliferation or death. banglajol.info These attributes have cemented the this compound methodology as a vital and frequently used procedure in cell biology laboratories worldwide. researchgate.nettaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N5S B1226572 MTT Formazan CAS No. 23305-68-2

Properties

CAS No.

23305-68-2

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(3,5-diphenyl-2H-tetrazol-1-yl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-23(21-22)16-11-7-4-8-12-16/h3-12,21H,1-2H3

InChI Key

FQNJPANACVTXBZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(SC(=N1)N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C

Pictograms

Irritant; Environmental Hazard

Synonyms

3-(4,5-dimethylthiazol 2-yl)-2,5-diphenyltetrazolium formazan
MTT formazan

Origin of Product

United States

Cellular and Molecular Mechanisms of Mtt Formazan Biogenesis

Enzymatic Reduction Pathways Mediating Formazan (B1609692) Generation

The conversion of MTT to formazan is not a singular event but rather the result of several enzymatic activities within the cell. These pathways collectively contribute to the reduction of the tetrazolium ring, leading to the formation of the characteristic insoluble purple crystals.

Contribution of Mitochondrial Dehydrogenases (e.g., Succinate (B1194679) Dehydrogenase)

Mitochondrial dehydrogenases, particularly succinate dehydrogenase (SDH), play a significant role in MTT reduction. abcam.comresearchgate.net SDH is a key enzyme in both the citric acid cycle and the electron transport chain, linking cellular respiration directly to MTT conversion. frontiersin.org The activity of mitochondrial dehydrogenases is often considered a direct indicator of mitochondrial integrity and function. abcam.com Therefore, the reduction of MTT within mitochondria reflects the respiratory activity of the cell. pressbooks.pub However, it is now understood that mitochondrial dehydrogenases are not the sole contributors to formazan production, with significant reduction occurring at other cellular sites. promega.roabcam.com

Involvement of Glycolytic Pathway Enzymes

The glycolytic pathway is another important contributor to MTT reduction. The process of glycolysis generates NADH, which can then be utilized by NAD(P)H-dependent oxidoreductases to reduce MTT. nih.govijbs.com Studies have shown that the availability of glucose directly impacts the rate of formazan production. ijbs.comresearchgate.net Inhibition of key glycolytic enzymes can lead to a decrease in MTT reduction, highlighting the dependence of this process on glucose metabolism. ijbs.comnih.gov This connection underscores that the MTT assay reflects not only mitochondrial respiration but also the broader metabolic state of the cell, including its glycolytic activity.

Intracellular and Extracellular Localization Dynamics of Formazan Product

The insoluble nature of MTT formazan leads to its accumulation in distinct intracellular and sometimes extracellular locations. The precise sites of formazan deposition have been a subject of considerable research and debate.

Discrepancy between Mitochondrial and Extramitochondrial Formazan Formation Sites

While traditionally the MTT assay was considered a measure of mitochondrial activity, numerous studies have demonstrated that formazan crystals are not exclusively localized to mitochondria. daneshyari.comconicet.gov.arnih.gov In fact, a significant portion of formazan is found in extramitochondrial locations. nih.govdaneshyari.comresearchgate.net Microscopic analyses have revealed formazan deposits in the cytoplasm, associated with the endoplasmic reticulum, and even within the nucleus. nih.govresearchgate.net This discrepancy arises because the enzymes responsible for MTT reduction are distributed throughout the cell. nih.govabcam.com The lipophilic nature of the formazan product also influences its localization, leading to its accumulation in lipid-rich structures. daneshyari.comnih.gov

Formation within Endoplasmic Reticulum and Plasma Membrane

Biochemical and microscopic evidence points to the endoplasmic reticulum (ER) and the plasma membrane as significant sites of MTT reduction. daneshyari.comconicet.gov.ar Oxidoreductases associated with the ER contribute to formazan generation. nih.govdaneshyari.com Additionally, MTT reduction can occur at the plasma membrane, a process that may be linked to trans-plasma membrane electron transport systems. wikipedia.orgresearchgate.net This can result in the formation of extracellular formazan crystals. nih.gov The localization of formazan is therefore dynamic and dependent on the specific metabolic state and enzymatic profile of the cell type being studied.

Accumulation within Cytosolic Lipid Droplets

Following its enzymatic reduction, the resulting this compound, a lipophilic molecule, does not remain dispersed in the cytosol. Instead, research has consistently shown that it accumulates in specific intracellular structures. Biochemical and microscopic studies have identified these structures as cytosolic lipid droplets. mdpi.comresearchgate.net The hydrophobic nature of formazan drives its sequestration into these neutral lipid-rich organelles. ejh.it

The colocalization of formazan granules with lipid droplets has been confirmed using fluorescent probes that specifically stain lipids. researchgate.net Studies using Nile Red, a stain that differentiates between neutral and polar lipids, demonstrated that formazan granules were precisely localized within the lipid droplets. ejh.itresearchgate.net Similar results were obtained using NBD-cholesterol, a fluorescent cholesterol analog that also accumulates in lipid droplets. ejh.it This accumulation is significant; inducing the formation of lipid droplets in cultured cells by incubating them with oil emulsions leads to a markedly increased accumulation of formazan, suggesting a direct relationship between lipid content and formazan storage. conicet.gov.ar These findings indicate that formazan granules observed in cells are not necessarily vesicular structures but are, in fact, formazan accumulating within existing lipid droplets. ejh.itconicet.gov.ar

Instances of Formazan Exocytosis and Extracellular Presence

In many cell cultures, following intracellular accumulation, this compound appears outside the cell. mdpi.com This extracellular formazan typically presents as distinctive, needle-shaped crystals on the cell surface. conicet.gov.arnih.gov The mechanism behind this externalization is a subject of ongoing investigation.

One hypothesis proposes an active cellular process akin to exocytosis, where the cell expels the formazan crystals. ejh.itresearchgate.net This process has been linked to cellular stress and injury; for instance, the presence of Aβ oligomers has been shown to rapidly induce this formazan exocytosis. nih.gov Some research suggests that this extrusion process itself can be damaging to the cell, potentially causing a time-dependent loss of plasma membrane integrity and contributing to cytotoxicity. mdpi.commdpi.com

However, alternative theories exist. One counter-hypothesis suggests that the intracellular formazan crystals are not actively released but instead physically pierce the plasma membrane, leading to cell death. conicet.gov.ar Furthermore, the presence of extracellular formazan is not always linked to an intracellular origin. It has been demonstrated that MTT can be reduced extracellularly by components within the cell culture medium itself or by enzymes present on the cell surface, such as plasma membrane-bound NADPH oxidase. conicet.gov.armdpi.com

Non-Enzymatic and Abiotic Reduction of MTT to Formazan

A critical consideration in the study of this compound is that its formation is not exclusively a result of enzymatic activity in living cells. Various chemical agents and environmental factors can directly reduce the MTT tetrazolium salt to formazan through abiotic processes, leading to potential artifacts and misinterpretation of experimental results.

Influence of Exogenous Reducing Agents (e.g., Antioxidants, Sulfhydryl Compounds)

A wide array of chemical compounds with reducing properties are known to interfere with the MTT assay by causing its non-enzymatic reduction to formazan. promega.compromega.de This chemical interference can lead to false-positive results, suggesting higher metabolic activity than is actually present.

Antioxidants are a prominent class of interfering compounds. Ascorbic acid (Vitamin C), for example, can directly reduce MTT in a cell-free system. promega.denih.govaltervista.org Similarly, flavonoids such as luteolin (B72000) and quercetin (B1663063) have been demonstrated to reduce MTT to formazan in the absence of any cells. researchgate.net Other reducing agents, particularly those containing sulfhydryl groups, are also well-documented interferents. These include reduced glutathione, coenzyme A, and dithiothreitol (B142953) (DTT). promega.compromega.denih.govaltervista.org The presence of such compounds in an experimental system necessitates appropriate controls, such as incubating the compound with MTT in cell-free wells, to quantify any direct chemical reduction. nih.gov

Table 1: Exogenous Reducing Agents Causing Non-Enzymatic MTT Reduction

Class of AgentSpecific CompoundSource(s)
AntioxidantsAscorbic Acid (Vitamin C) nih.gov, altervista.org, promega.de
Retinol (Vitamin A) promega.de
Tocopherols mdpi.com,
Flavonoids (e.g., Luteolin, Quercetin) researchgate.net
Sulfhydryl CompoundsReduced Glutathione nih.gov, altervista.org, promega.com
Coenzyme A nih.gov, promega.com
Dithiothreitol (DTT) nih.gov, promega.com
2-Mercaptoethanol researchgate.net

Interference from Cell Culture Medium Components

The components of the cell culture medium itself can be a source of non-enzymatic MTT reduction. nih.gov Serum is a known interferent, with its components capable of either enhancing or inhibiting MTT reduction, which is why a serum-free medium is often recommended during the MTT incubation step. mdpi.com

Phenol (B47542) red, a common pH indicator in culture media, can cause optical interference because its color changes with pH, and its absorbance spectrum can overlap with that of formazan. altervista.orgmdpi.com To mitigate this, acidified solubilization solutions are sometimes used to shift the color of phenol red to yellow, or phenol red-free media are employed. promega.comaltervista.org Other media components, including glucose, vitamins (like riboflavin), and amino acids (like cysteine), have also been implicated in the abiotic reduction of MTT. mdpi.comnih.gov

Table 2: Interfering Components in Cell Culture Medium

ComponentType of InterferenceSource(s)
SerumDirect reduction (enhancement or inhibition) , mdpi.com
Phenol RedOptical interference (absorbance overlap) altervista.org, mdpi.com, promega.com
GlucoseDirect reduction mdpi.com, nih.gov
VitaminsDirect reduction nih.gov
CysteineDirect reduction

Impact of Environmental Conditions (e.g., Light Exposure, pH Fluctuations)

Environmental factors can significantly influence the stability of the MTT reagent and promote its abiotic reduction. Prolonged exposure of the MTT solution to light can cause its degradation and spontaneous conversion to formazan, resulting in elevated background absorbance. promega.denih.govaltervista.org Therefore, it is standard practice to store MTT solutions protected from light. nih.gov

The pH of the culture medium is another critical factor. An elevated pH can accelerate the non-enzymatic reduction of the tetrazolium salt, again leading to increased background readings. promega.denih.govaltervista.org This underscores the importance of maintaining stable and appropriate pH conditions throughout the experimental procedure to ensure that formazan production is a true reflection of cellular activity and not an artifact of the chemical environment.

Table 3: Environmental Factors Influencing Abiotic MTT Reduction

FactorEffectSource(s)
Light ExposureCauses degradation and spontaneous reduction of MTT reagent nih.gov, altervista.org, promega.com, promega.de
Elevated pHAccelerates spontaneous reduction of MTT nih.gov, altervista.org, promega.de

Advanced Methodological Considerations for Mtt Formazan Quantification and Analysis

Strategies for Formazan (B1609692) Solubilization and Dissolution

The choice of solvent to dissolve the formazan precipitate is a critical step that can significantly influence the outcome of the assay. asm.orgnih.gov A variety of solubilization agents have been developed, each with distinct properties and protocols. nih.govaltervista.org

Dimethyl sulfoxide (B87167) (DMSO) is a widely used and highly effective solvent for dissolving MTT formazan crystals due to its excellent solubility properties. wikipedia.orgabcam.comprotocols.io In a typical protocol, after the incubation period with MTT, the culture medium is removed, and 100% DMSO is added to each well to dissolve the precipitate. banglajol.inforesearchgate.net Gentle mixing or incubation on a shaker for 15-20 minutes at room temperature in the dark is often employed to ensure complete solubilization. researchgate.net For optimal results, the use of pure, anhydrous DMSO is recommended. abcam.com While effective, it is noted that DMSO can be cytotoxic at higher concentrations, which is a consideration in experimental design. abcam.com

Acidified isopropanol (B130326) is a common and reliable alternative to DMSO for formazan solubilization. wikipedia.orgabcam.com These formulations typically consist of isopropanol containing a small amount of acid, such as 0.04 M Hydrochloric acid (HCl). altervista.orgabcam.com The acidic environment enhances the solubility of the formazan and helps to stabilize the colored product. abcam.com Another advantage of acidification is its ability to shift the color of phenol (B47542) red, a common pH indicator in culture media, thereby reducing its interference during absorbance readings. altervista.org Some protocols have explored the addition of detergents like Triton X-100 to acidic isopropanol to potentially improve solubilization and stabilize absorbance readings, although this may result in less efficient solubilization compared to the acidified solvent alone.

Detergents, particularly sodium dodecyl sulfate (B86663) (SDS), are used to lyse cell membranes, which aids in the release and dissolution of intracellular formazan crystals. abcam.com A common formulation is a 10% SDS solution in 0.01 M HCl. altervista.orgabcam.complos.org This method has the advantage of not requiring the removal of the culture medium containing MTT, as the detergent can be added directly. researchgate.net However, detergent-based methods, including those with SDS, may require longer incubation periods, sometimes overnight, for complete solubilization of the formazan crystals. altervista.org The pH of the SDS solution is a critical factor, with an acidic pH being important for the reaction. researchgate.net Studies have also shown that combining SDS with organic solvents like DMSO or dimethylformamide (DMF) can lead to rapid and complete solubilization. nih.govresearchgate.net

The choice of solubilizing agent impacts the efficiency, stability, and reproducibility of the MTT assay. DMSO is favored for its strong dissolving power, while acidified isopropanol offers a stable and reliable alternative that also mitigates interference from phenol red. altervista.orgabcam.com Detergent-based methods, especially those using SDS, can simplify the procedure by eliminating a washing step, but may require extended incubation. altervista.orgresearchgate.net

Comparative studies have sought to identify the most effective formulations. Research has shown that solutions combining 5% SDS with either DMSO or dimethylformamide (DMF), buffered to a pH of 10, provide rapid and complete solubilization of both cells and formazan. nih.govresearchgate.net These combined formulations produce a stable color for at least 24 hours with high reproducibility and sensitivity. nih.govresearchgate.net In contrast, formazan dissolved in isopropanol-based solutions in the presence of culture medium may show decreased absorbance over time, though stability is improved when dissolved in a buffered saline solution like PBS.

Solubilization AgentTypical FormulationKey AdvantagesKey Disadvantages/ConsiderationsReference
Dimethyl Sulfoxide (DMSO)100% Anhydrous DMSOExcellent solubility, widely used, rapid dissolution.Can be cytotoxic; requires removal of culture medium. abcam.comresearchgate.net
Acidified IsopropanolIsopropanol with ~0.04 M HClReliable alternative to DMSO; stabilizes formazan color; reduces phenol red interference.May be less efficient than DMSO; stability can be time-limited in culture medium. altervista.orgabcam.com
Sodium Dodecyl Sulfate (SDS)10% SDS in 0.01 M HClAvoids removal of medium; lyses cells to release formazan.May require long/overnight incubation; pH sensitive; can cause bubbles. altervista.orgabcam.comresearchgate.netpromega.com.br
Buffered SDS/Organic Solvent Mix5% SDS in buffered DMSO or DMF (pH 10)Rapid and complete solubilization; high sensitivity and color stability (≥24h).More complex formulation. nih.govresearchgate.net

Detergent-Based Solubilization (e.g., Sodium Dodecyl Sulfate)

Optimized Spectrophotometric Detection of this compound

Once the this compound crystals are fully dissolved, the resulting colored solution is quantified using a spectrophotometer to measure its absorbance. The accuracy of this measurement is dependent on using the optimal wavelength.

The purple formazan solution has a broad absorbance spectrum, generally between 500 and 600 nm. wikipedia.org The optimal wavelength for measuring the peak absorbance of dissolved this compound is most frequently cited as 570 nm. springernature.comnih.govabcam.comrndsystems.comanilocus.com However, the exact peak can be slightly shifted by the solvent used for dissolution. promega.com.br Consequently, various wavelengths within this range, such as 540 nm, 550 nm, and 560 nm, are also reported in different protocols. banglajol.infobio-protocol.org

To improve the accuracy of the assay, it is common practice to measure absorbance at a second reference wavelength, which is then subtracted from the primary reading. altervista.orgabcam.com This correction accounts for background absorbance from cell debris, fingerprints, or other non-specific factors. altervista.org A reference wavelength of 630 nm is often recommended. nih.govaltervista.orgabcam.com Other reference wavelengths, such as 650 nm or 690 nm, are also utilized. rndsystems.comanilocus.comintegra-biosciences.com The use of a reference wavelength where formazan has minimal absorption is crucial for reducing artifacts and ensuring that the final absorbance value is directly proportional to the amount of formazan produced. altervista.org

Wavelength (nm)Measurement TypeContext / NotesReference
570Peak AbsorbanceMost commonly recommended optimal wavelength for formazan. nih.govabcam.comrndsystems.comanilocus.com
500-600Peak Absorbance RangeGeneral range for spectrophotometer capability to accommodate solvent variations. wikipedia.orgabcam.comprotocols.io
540Peak AbsorbanceReported in protocols using DMSO as the solvent. banglajol.info
550Peak AbsorbanceReported in protocols using acidic isopropanol.
630Reference WavelengthCommonly used to correct for background noise and turbidity. nih.govaltervista.orgabcam.com
650Reference WavelengthAlternative reference wavelength for background subtraction. rndsystems.com

Methodologies for Background Absorbance Correction

Background absorbance can significantly affect the accuracy of MTT assay results by masking the true signal from formazan. High background noise can arise from several sources, including the culture medium components like phenol red and serum, microbial contamination, or the degradation of the MTT solution itself. abcam.com Therefore, implementing appropriate background correction methodologies is crucial.

A primary method for background correction involves the use of blank wells. These wells contain the cell culture medium and all reagents except for the cells. anilocus.com By measuring the absorbance of these blank wells and subtracting it from the absorbance of the sample wells, the background "noise" is effectively removed, isolating the formazan-specific signal. abcam.commoleculardevices.com

Another common technique is the use of a reference wavelength. The absorbance is measured at the peak wavelength for formazan (typically around 570 nm) and at a reference wavelength where formazan has minimal absorbance (commonly 630 nm or higher). anilocus.comresearchgate.net Subtracting the absorbance value at the reference wavelength from the value at the primary wavelength corrects for non-specific absorbance caused by factors like fingerprints on the plate, cellular debris, or inconsistencies in the plasticware. altervista.org

Using serum-free medium during the MTT incubation step is also a recommended practice to prevent interference from serum proteins, which can either inhibit or enhance MTT reduction and lead to inaccurate measurements.

Table 1: Methodologies for Background Absorbance Correction

MethodologyDescriptionPurpose
Blank Wells Wells containing culture medium and reagents, but no cells. anilocus.comTo measure and subtract background absorbance from the medium and non-specific MTT reduction.
Reference Wavelength Dual wavelength reading; one at the formazan peak (e.g., 570 nm) and a reference (e.g., 630-690 nm). anilocus.comaltervista.orgTo correct for background noise from plate imperfections, cell debris, and other non-specific sources. altervista.org
Use of Serum-Free Medium Employing medium without serum during the MTT incubation step. To avoid interference from serum components that can affect MTT reduction.
Acidified Solubilization Solution Using a solubilizing agent with an acidic pH. altervista.orgpromega.roTo shift the color of phenol red in the medium, reducing its interference with formazan absorbance readings. altervista.org

Establishment of Linear Correlations between Formazan Absorbance and Cellular Parameters

For the MTT assay to be a reliable indicator of cell number or viability, a linear relationship must be established between the formazan absorbance and the number of metabolically active cells. atcc.orgaltervista.org This linearity ensures that the signal generated is directly proportional to the cell count within a specific range. takarabio.comaltervista.org

It is essential to perform an optimization experiment before conducting the main assay. This involves seeding cells at various densities and measuring the corresponding formazan absorbance. altervista.org Plotting absorbance against the number of cells will reveal a curve with a linear portion. atcc.org The optimal cell seeding density for subsequent experiments should fall within this linear range. atcc.orgrndsystems.com Typically, an absorbance value between 0.75 and 1.25 is considered to be within the optimal linear range for many cell types. atcc.orgrndsystems.com

Table 2: Factors Influencing Linear Correlation

FactorImpact on LinearityRecommendation
Cell Seeding Density Must be within a range where absorbance is proportional to cell number. atcc.orgaltervista.orgDetermine the optimal density for each cell line through a titration experiment.
MTT Concentration Can affect the sensitivity and linearity of the assay. altervista.orgUse a concentration (e.g., 0.2 to 0.5 mg/mL) that provides a robust signal without being cytotoxic. altervista.org
Incubation Time Longer incubation can increase signal but may lead to cytotoxicity and loss of linearity. altervista.orgOptimize incubation time (typically 1-4 hours) to achieve sufficient signal without adverse effects. altervista.org
Cellular Metabolism Changes in metabolic rate due to culture conditions can disrupt the linear relationship. nih.govaltervista.orgEnsure cells are in a logarithmic growth phase and maintain consistent culture conditions.

Identification and Mitigation of Assay Interferences and Artifacts

Several factors can interfere with the MTT assay, leading to erroneous results. These interferences can be chemical or optical in nature, or they can be related to the physiological state of the cells.

Chemical Interference by Test Compounds and Media Constituents

Certain chemical compounds can directly interact with the MTT reagent or the formazan product, leading to false-positive or false-negative results. This is a significant concern when screening chemical libraries or natural product extracts. mdpi.compromega.de

Reducing agents are a major source of interference as they can non-enzymatically reduce MTT to formazan. altervista.orgpromega.de Examples of such compounds include ascorbic acid (Vitamin C), coenzyme A, dithiothreitol (B142953) (DTT), and compounds containing sulfhydryl groups like glutathione. altervista.orgpromega.de Some plant extracts and polyphenolic compounds have also been reported to interfere with the assay. mdpi.comuludag.edu.tr

To mitigate chemical interference, it is crucial to include control wells that contain the test compound in the culture medium without any cells. promega.de Any change in absorbance in these wells indicates direct interaction between the compound and the MTT reagent. If significant interference is detected, alternative viability assays that are less susceptible to such issues should be considered.

Table 3: Common Chemical Interferences in MTT Assay

Interfering SubstanceType of InterferenceReference
Ascorbic Acid (Vitamin C)Non-enzymatic reduction of MTT altervista.orgpromega.de
Sulfhydryl-containing compounds (e.g., Glutathione, DTT)Non-enzymatic reduction of MTT altervista.orgpromega.de
Coenzyme ANon-enzymatic reduction of MTT promega.de
Vitamin ANon-enzymatic reduction of MTT promega.de
Plant extracts and polyphenolsReducing activity leading to formazan formation mdpi.compromega.de
Phenol RedCan interfere with absorbance reading, especially with pH changes altervista.org

Optical Interference from Turbidity and Particulates

Optical interference can occur when components in the assay well absorb or scatter light at the measurement wavelength, leading to inaccurate absorbance readings. Turbidity caused by precipitated proteins from serum-supplemented media can be a source of such interference. promega.ro

Particulate matter, such as certain nanoparticles, can also interfere with the assay. nih.gov Some particles, like diesel exhaust particles and certain types of carbon nanotubes, have been shown to directly reduce MTT to formazan in the absence of cells. nih.gov Others may interfere by adsorbing the formazan product or the MTT reagent itself.

To address optical interference from particulates, control experiments with the particles alone (without cells) are necessary to quantify their direct effect on absorbance. nih.gov For turbidity caused by protein precipitation, using acidified isopropanol as a solubilizing agent can help, as the acidic environment can minimize this issue. promega.ro

Impact of Cell Density and Metabolic State on Signal Saturation

As previously discussed, cell density plays a critical role in the reliability of the MTT assay. High cell densities can lead to signal saturation, where an increase in cell number no longer results in a proportional increase in formazan production. This can be attributed to several factors:

Nutrient Depletion: Overly dense cell cultures can quickly deplete essential nutrients from the medium, leading to a slowdown in metabolic activity and thus, reduced MTT conversion per cell.

Contact Inhibition: In adherent cell lines, reaching confluency can trigger contact inhibition, a process that slows down cell proliferation and metabolism. nih.gov

Changes in Microenvironment: High cell density can alter the local pH and oxygen levels, which can impact cellular metabolic pathways responsible for MTT reduction.

The metabolic state of the cells is intrinsically linked to MTT reduction. altervista.org Any condition that alters cellular metabolism, independent of cell viability, can affect the assay's outcome. For example, some compounds may not be cytotoxic but could inhibit mitochondrial dehydrogenases, leading to an underestimation of cell viability. uludag.edu.tr Conversely, some treatments might stimulate metabolic activity, causing an overestimation. Therefore, it is important to recognize that the MTT assay measures metabolic activity, which is used as a proxy for cell viability, and these two parameters are not always directly equivalent. altervista.org

Addressing Incomplete Formazan Crystal Dissolution

The formazan product of MTT reduction is an insoluble crystal that must be fully dissolved before absorbance can be measured. altervista.orgacmeresearchlabs.in Incomplete dissolution is a common source of variability and can lead to an underestimation of cell viability. acmeresearchlabs.inthefutureofthings.com

Several factors can contribute to incomplete dissolution:

Insufficient Solvent Volume: The volume of the solubilizing agent may not be adequate to dissolve all the formazan crystals, especially in wells with high cell numbers.

Inadequate Mixing: If the solubilization solution is not mixed thoroughly with the formazan crystals, dissolution will be incomplete.

Improper Solvent Choice: The effectiveness of the solvent can vary between cell types. Common solvents include dimethyl sulfoxide (DMSO), acidified isopropanol, and solutions containing sodium dodecyl sulfate (SDS). thefutureofthings.com

Drying of Crystals: Allowing the formazan crystals to dry out can make them significantly more difficult to dissolve. researchgate.net

To ensure complete dissolution, several strategies can be employed. Using an appropriate volume of a suitable solvent like DMSO is often effective due to its excellent solubilizing properties. thefutureofthings.com Gentle but thorough mixing, for instance by using an orbital shaker for 10-15 minutes or by careful pipetting, is crucial to ensure the solvent reaches all the crystals. abcam.comthefutureofthings.com In cases of persistent clumps, mild sonication may be applied, though vigorous shaking should be avoided to prevent cell detachment. thefutureofthings.com It is also advisable to visually inspect the wells under a microscope to confirm that all crystals have dissolved before taking absorbance readings. If dissolution remains incomplete, overnight incubation at 37°C may help. integra-biosciences.comintegra-biosciences.com

Table 4: Common Solvents for this compound Dissolution

SolventKey CharacteristicsReferences
Dimethyl Sulfoxide (DMSO) Highly effective and rapid, but can be cytotoxic at high concentrations. thefutureofthings.com
Acidified Isopropanol Effective alternative to DMSO; the acidic environment enhances formazan solubility and can reduce phenol red interference. altervista.org
Sodium Dodecyl Sulfate (SDS) Solution A detergent-based solution, often in combination with HCl or DMF, useful for cell types resistant to other solvents. researchgate.net

Applications of Mtt Formazan in Specialized in Vitro Research Contexts

Assessment of Cellular Metabolic Activity and Viability in Cultured Systems

The fundamental application of the MTT formazan (B1609692) assay is the measurement of cellular metabolic activity, which serves as a proxy for cell viability. wikipedia.orgopentrons.com This process relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, which reduce the MTT tetrazolium salt to its insoluble formazan derivative. wikipedia.orgatcc.org The resulting purple crystals are then solubilized, typically with dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326), and the absorbance is measured spectrophotometrically to quantify the amount of formazan. wikipedia.orgbanglajol.info

The assay's reliability has made it a standard procedure in many research labs for routine assessment of cell health in culture. slideshare.net However, it's crucial to optimize assay conditions for each cell line and experimental setup to ensure accurate and reproducible results. nih.gov

Quantification of Cell Proliferation Rates in Response to Experimental Stimuli

The MTT formazan assay is widely used to quantify cell proliferation, which is the increase in the number of cells as a result of cell growth and division. opentrons.comatcc.org By measuring the metabolic activity of a cell population over time, researchers can infer the rate of proliferation. atcc.org An increase in the amount of formazan produced over a specific period indicates an increase in the number of viable, metabolically active cells, thus reflecting cell proliferation. atcc.orgbioquochem.com

This application is particularly valuable in studies investigating the effects of various experimental stimuli on cell growth. For instance, it can be used to assess the stimulatory effects of growth factors or the inhibitory effects of certain compounds on cell division. takarabio.com The assay allows for the establishment of a linear relationship between the number of cells and the resulting signal, enabling an accurate quantification of changes in proliferation rates. atcc.org

When using the MTT assay for proliferation studies, it is essential to establish a standard curve that correlates cell number with absorbance values. This ensures that the observed changes in formazan production accurately reflect changes in cell number and not just alterations in cellular metabolism per cell. atcc.org

Evaluation of Cytotoxic and Cytostatic Effects of Bioactive Compounds (In Vitro Pre-clinical Screening)

A significant application of the this compound assay is in the in vitro pre-clinical screening of bioactive compounds for their cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects. wikipedia.organilocus.com This makes it an indispensable tool in drug discovery and toxicology. opentrons.com

The assay's sensitivity to changes in metabolic activity provides a robust, albeit indirect, measure of cell viability in response to test compounds. anilocus.com A reduction in formazan production after treatment with a compound indicates a decrease in the number of viable cells, suggesting either a cytotoxic or cytostatic effect. This allows for the determination of key toxicological endpoints, such as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the cell viability by 50%. anilocus.com

Drug Efficacy and Mechanism-of-Action Studies

In the field of pharmacology, the MTT assay is a cornerstone for evaluating the efficacy of potential drug candidates. opentrons.comanilocus.com It is frequently used in high-throughput screening (HTS) to rapidly assess large libraries of compounds for their ability to inhibit the growth of cancer cells or other target cells. anilocus.com

The assay can help differentiate between cytotoxic and cytostatic effects when used in conjunction with other methods. anilocus.com For example, if a compound leads to a plateau in formazan production over time, it may indicate a cytostatic effect, whereas a continuous decrease suggests cytotoxicity. Furthermore, by providing insights into the metabolic state of the cells, the MTT assay can offer clues about a drug's mechanism of action, particularly if it targets mitochondrial function or cellular metabolism. anilocus.com Researchers also utilize this assay to evaluate the potential for synergistic, additive, or antagonistic effects when testing drug combinations. anilocus.com

Environmental Toxicant Assessment and Risk Evaluation

The this compound assay is also a valuable tool in environmental toxicology for assessing the potential risks of various chemicals and pollutants. opentrons.combibliotekanauki.pl By exposing cultured cells to environmental toxicants, researchers can use the MTT assay to gauge the impact on cellular health and viability. opentrons.com This approach is crucial for understanding the cellular defense mechanisms against environmental stressors and for evaluating the risks posed by contaminants in the air, water, and soil. opentrons.combibliotekanauki.pl The assay can be used to test a wide range of materials, including pesticides, mycotoxins, and industrial chemicals. bibliotekanauki.plresearchgate.net

Diverse Applications Across Biological Disciplines (In Vitro)

The versatility of the this compound assay extends to numerous other areas of biological research beyond pharmacology and toxicology.

Cancer Biology Research (e.g., Antiproliferative Effects, Drug Resistance)

In cancer biology, the MTT assay is extensively used to investigate the antiproliferative effects of novel therapeutic agents on tumor cells. numberanalytics.comanilocus.com By quantifying the reduction in viable cancer cells after treatment, researchers can assess the efficacy of potential anti-cancer drugs. numberanalytics.com

A critical area of cancer research where the MTT assay is employed is the study of drug resistance. anilocus.comnih.gov This assay can be used to determine the sensitivity of different cancer cell lines to various chemotherapeutic agents. nih.gov For instance, a study on ovarian cancer cells used the MTT assay to evaluate the cytotoxic effects of gold(I)-N-heterocyclic carbene complexes. oncotarget.com Furthermore, the assay can be utilized to screen for compounds that can modulate or reverse drug resistance. nih.gov By comparing the formazan production in drug-resistant cell lines with that in their sensitive counterparts, researchers can identify agents that restore sensitivity to standard cancer therapies. nih.gov

Compound/AgentCell LineResearch FocusFinding
Gold(I)-N-heterocyclic carbene complexesA2780 (human ovarian cancer)Antiproliferative effectsThe bis(carbene) complex showed significantly higher cytotoxicity compared to the mono(carbene) complex. oncotarget.com
Bortezomib (B1684674)RPMI8226 (multiple myeloma)Drug ResistanceCells pre-treated with bortezomib showed increased viability, indicating the development of resistance.
Curcumin (B1669340)Various cancer cellsCytotoxic effectsThe MTT assay demonstrated the antiproliferative effects of curcumin on cancer cells. numberanalytics.com
Daunorubicin (B1662515)Acute myeloid leukaemia (AML) cellsDrug ResistanceExpression of the BCRP transporter was linked to daunorubicin resistance as measured by the MTT assay. nih.gov

Tissue Engineering and Regenerative Medicine (e.g., Cell Integration on Biomaterials)

In the field of tissue engineering and regenerative medicine, the MTT assay is a crucial tool for evaluating the biocompatibility of materials and the success of cell integration on biomaterial scaffolds. opentrons.com The primary goal is to create functional tissue replacements, making it essential to monitor cell viability and growth on these artificial structures. opentrons.com

The assay provides quantitative data on how cells respond to the biomaterial environment. jove.com For instance, researchers can assess the cytotoxicity of leachable components from a biomaterial by exposing cultured cells to extracts of the material and subsequently performing an MTT assay. jove.comuminho.pt A decrease in formazan production would indicate a cytotoxic effect, hindering cell proliferation and integration. researchgate.net

Furthermore, the MTT assay is used to optimize the physical and chemical properties of scaffolds to better support cell growth. uminho.ptmdpi.com By seeding cells onto different scaffold formulations and measuring their metabolic activity over time, researchers can identify the most promising materials for promoting tissue regeneration. mdpi.comresearchgate.net For example, studies have used the MTT assay to compare the viability of cells cultured on films made of pure fibroin versus blends with recombinant human-like collagen, demonstrating the utility of the assay in materials science for medical applications. researchgate.net

Below is a table summarizing representative findings from studies using this compound to assess cell viability on various biomaterials.

BiomaterialCell TypeKey FindingReference
Alginate/Gelatin HydrogelsDental Pulp Stem CellsHydrogels with greater stiffness enhanced osteogenic differentiation, as indicated by increased metabolic activity. mdpi.com
Silk Fibroin/Collagen BlendsHepG2Blend films containing 20% recombinant human-like collagen showed significantly higher cell viability compared to pure fibroin films. researchgate.net
Various Dental BiomaterialsL929 FibroblastsExtracts from certain dental materials were found to be non-toxic, with cell viability comparable to negative controls. researchgate.net

Microbial Physiology and Viability Studies (e.g., Bacteria, Fungi)

The MTT assay is also a valuable tool for studying the physiology and viability of microorganisms, including bacteria and fungi. mdpi.comconicet.gov.ar The principle remains the same: metabolically active microbial cells reduce MTT to formazan. asm.orgoup.com This method is often preferred for its rapidity, economy, and suitability for high-throughput screening. nih.gov

Bacteria:

In bacteriology, the MTT assay is employed to assess bacterial viability and growth in response to various stimuli, including antimicrobial agents and different growth media. mdpi.comnih.gov The amount of formazan produced is generally proportional to the number of viable bacterial cells. asm.org However, it is crucial to consider that components of the growth media can interfere with the assay. nih.gov For instance, certain amino acids have been shown to potentiate formazan production, which could lead to an overestimation of viability if not properly controlled for. nih.govplos.org Researchers must also ensure complete solubilization of the formazan crystals, as incomplete dissolution can lead to inaccurate readings. asm.orgnih.gov Studies have shown that solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), buffered appropriately, provide reliable results. asm.orgresearchgate.net

Fungi:

The MTT assay has proven effective for determining the viability of a wide range of medically important fungi. oup.comnih.gov It is particularly useful for assessing the viability of individual hyphae, the filamentous structures of fungi. oup.com Live fungal hyphae readily reduce MTT, resulting in the intracellular formation of purple formazan crystals. oup.comnih.gov This colorimetric change allows for both qualitative microscopic assessment and quantitative spectrophotometric analysis after extraction of the formazan. oup.comnih.gov The assay has been successfully used to quantify the effects of antifungal agents and to study the interactions between fungi and other organisms, such as bacteria. nih.gov

The following table presents data on the use of this compound in microbial studies.

MicroorganismContext of StudyKey FindingReference
Escherichia coliEffect of Growth MediaThe amino acid composition of the culture medium significantly affects MTT reduction, with histidine showing the strongest potentiation. nih.govplos.org
Aspergillus fumigatusAntifungal Agent EfficacyThe MTT assay correlated well with traditional methods for measuring the killing of hyphae by human leukocytes. oup.com
Cryphonectria parasiticaBacterial-Fungal InteractionsThe MTT assay was used to quantify the reduction in fungal cell viability when co-incubated with the bacterial antagonist Lysobacter enzymogenes. nih.gov

Reproductive Biology (e.g., Sperm Viability Assessment)

In reproductive biology, the MTT assay provides a method for evaluating sperm viability by measuring the metabolic activity of spermatozoa. nih.govopenveterinaryjournal.com This is particularly important for assessing sperm quality, especially in cases of low motility. nih.gov The underlying principle is that viable sperm possess active mitochondrial enzymes, such as succinate (B1194679) dehydrogenase, which can reduce MTT to formazan. openveterinaryjournal.comnih.gov

The intensity of the purple color produced from formazan is directly proportional to the number of metabolically active, and therefore viable, sperm. nih.govopenveterinaryjournal.com This allows for a quantitative assessment of sperm viability that can be correlated with other parameters like motility and fertilization potential. nih.gov Research has shown a strong positive linear correlation between the rate of MTT reduction and the percentage of viable spermatozoa. nih.gov

However, the application of the MTT assay in this context is not without its nuances. The pattern of formazan deposition can be species-specific, with some species showing primary reduction in the mitochondria of the midpiece, while others exhibit significant extra-mitochondrial reduction in the sperm head. bioscientifica.com Furthermore, while mitochondrial activity is a key contributor, recent studies suggest that glycolysis in the sperm cytoplasm may also play a major role in MTT reduction. openveterinaryjournal.com

Below is a table summarizing key aspects of this compound application in sperm viability assessment.

SpeciesFocus of ResearchKey FindingReference
HumanCorrelation with ViabilityA high correlation was found between the MTT reduction rate and the percentage of viable spermatozoa determined by other methods. nih.gov
BoarLocalization of FormazanMicroscopic analysis revealed that formazan accumulates in lipid droplets within the cytoplasm of the midpiece. openveterinaryjournal.com
Mouse, Human, EquineSpecies-Specific Reduction PatternsThe primary sites of formazan deposition (mitochondrial vs. extra-mitochondrial) vary significantly between these species. bioscientifica.com

Theoretical Frameworks, Advanced Research Perspectives, and Assay Limitations

Conceptual Challenges in Interpreting Formazan (B1609692) Production

While the amount of formazan produced is often used as a direct proxy for the number of viable cells, several factors can confound this relationship, leading to potential misinterpretations.

Discrepancy between Formazan Production and Direct Cell Count

Several factors can influence this metabolic activity and, consequently, formazan production, independent of cell number:

Cellular Activation State: For instance, activated lymphocytes can produce significantly more formazan per cell than their non-activated counterparts. promega.de

Culture Conditions: The pH and glucose content of the culture medium can alter the rate of MTT reduction. nih.govpromega.de Conditioned media, which has supported cell growth for a period, can lead to reduced formazan production per cell. nih.gov

Treatment Effects: Certain treatments, like interferons, have been shown to increase mitochondrial activity and cell size, leading to higher formazan production per cell and an underestimation of the treatment's growth-inhibitory effects when compared to direct cell counts. nih.gov

Table 1: Factors Influencing Discrepancy between Formazan Production and Cell Count

FactorInfluence on Formazan ProductionReference
Cellular ActivationActivated cells can have higher metabolic rates, leading to increased formazan per cell. promega.de
Culture Medium pHChanges in pH can affect enzymatic activity and MTT reduction rates. nih.govpromega.de
Medium ConditioningDepletion of nutrients and accumulation of waste products can decrease metabolic activity. nih.gov
Therapeutic AgentsSome compounds can directly alter mitochondrial activity, uncoupling it from cell number. nih.gov

Variability Induced by Cellular Stress Responses and Altered Metabolic Pathways

Key considerations include:

Metabolic Reprogramming: Cancer cells, for example, often exhibit altered metabolic pathways, such as the Warburg effect, which can influence their reductive capacity. researchgate.net

Oxidative Stress: Conditions of oxidative stress can disrupt normal cellular homeostasis and alter metabolic functions, thereby affecting MTT reduction. researchgate.net

Drug-Induced Metabolic Changes: Pharmacological agents can directly interfere with cellular metabolic pathways, either enhancing or inhibiting the reduction of MTT, independent of their cytotoxic effects. promega.de For example, compounds that uncouple electron transport from ATP production can interfere with the assay. promega.de Similarly, certain polyphenolic compounds and plant extracts have been reported to interfere with the MTT assay. promega.deplos.org

Methodological Refinements and Validation Strategies

To address the inherent limitations and conceptual challenges of the MTT assay, various methodological refinements and validation strategies have been developed. These aim to improve the accuracy and reliability of the data obtained.

Development of Robust Internal Controls and Calibration Standards

The inclusion of appropriate controls is fundamental to a well-designed MTT assay.

Background Controls: It is essential to include wells containing culture medium without cells, both with and without the test compound, to account for any potential chemical interference or abiotic reduction of MTT by media components. promega.de

Untreated Controls: Wells with untreated cells serve as a baseline for basal metabolic activity.

Positive Controls: Including a known cytotoxic agent can help validate the assay's ability to detect cell death. researchgate.net

Standard Curves: Establishing a standard curve by plotting absorbance against a known number of cells can help to determine the linear range of the assay for a specific cell line and set of conditions. researchgate.net This involves seeding a serial dilution of cells and measuring formazan production after a defined incubation period. researchgate.net

Comparative Analysis with Orthogonal Cell-Based Assays

Given that the MTT assay primarily measures metabolic activity, it is highly recommended to complement it with other orthogonal assays that assess different aspects of cell health. Orthogonal methods use different measurement principles to assess the same biological endpoint, providing a more comprehensive and reliable picture. news-medical.net

ATP Assays: These assays measure the level of intracellular ATP as a marker of viable cells. promega.de They are generally more sensitive and faster than tetrazolium-based assays. promega.denih.gov

Cytotoxicity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity can provide a direct measure of cell death. researchgate.net

Dye Exclusion Assays: Methods like the trypan blue exclusion assay directly count viable and non-viable cells based on membrane integrity. plos.org

DNA Quantification: Assays that measure total DNA content can provide an estimate of cell number. plos.org

Real-time Viability Assays: Newer methods allow for the repeated measurement of viability over time from the same sample of cells. nih.gov

Table 2: Comparison of Cell Viability and Cytotoxicity Assays

Assay TypePrincipleAdvantagesLimitationsReference
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Inexpensive, widely used.Measures metabolic activity, not direct cell number; subject to chemical and biological interference. promega.de
ATP Assay Quantifies ATP as a marker of viable cells using a luciferase reaction.High sensitivity, rapid, fewer steps.Can be more expensive than MTT. promega.denih.gov
LDH Assay Measures lactate dehydrogenase released from damaged cells.Measures cytotoxicity directly.Less sensitive for early-stage cytotoxicity. researchgate.net
Trypan Blue Dye exclusion by viable cells, counted manually or by automated counter.Direct measure of membrane integrity.Subjective, lower throughput. plos.org
DNA Quantification Measures the total amount of DNA in a sample.Correlates with cell number.Does not distinguish between viable and dead cells unless combined with other methods. plos.org

Optimization of Assay Parameters for Specific Cell Lines and Experimental Conditions

The MTT assay is not a "one-size-fits-all" method. nih.gov Its parameters must be carefully optimized for each specific cell line and experimental condition to ensure reliable and reproducible results. nih.govresearchgate.net

Key parameters to optimize include:

Cell Seeding Density: The optimal cell number per well varies between cell lines and should be within the logarithmic growth phase to ensure maximal metabolic activity. e-roj.org Seeding densities can range from 1,000 to 100,000 cells per well in a 96-well plate.

MTT Concentration: The concentration of MTT should be high enough to ensure maximal formazan production but low enough to avoid cytotoxicity, as high concentrations of MTT can inhibit cellular metabolism. nih.gov A starting concentration of 0.5 mg/mL is often recommended, with further optimization based on the cell type. altervista.org

MTT Incubation Time: The incubation time with MTT needs to be sufficient for formazan production but short enough to prevent MTT-induced toxicity and changes in the culture medium (e.g., pH) that could affect results. nih.govnih.gov Typical incubation times range from 1 to 4 hours. nih.gov

Solubilization Agent: The choice of solvent to dissolve the formazan crystals is critical. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but acidified isopropanol (B130326) is an alternative that can reduce interference from phenol (B47542) red in the culture medium. altervista.org Incomplete solubilization of formazan crystals can lead to inaccurate readings.

Predictive Modeling and Formazan Research

Predictive modeling plays a crucial role in understanding the behavior of chemical compounds within biological systems. In the context of formazan-based assays, these models help to elucidate the mechanisms of action and predict the localization of substances like MTT and its resulting formazan.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Formazan Localization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a compound based on its chemical structure. QSAR models have been instrumental in investigating the intracellular localization of MTT and its formazan product. conicet.gov.ardaneshyari.com These models analyze the physicochemical properties of the molecules to predict where they will accumulate within a cell. researchgate.net

Research utilizing QSAR has challenged the long-held belief that MTT reduction occurs exclusively in the mitochondria. conicet.gov.ardaneshyari.com Studies have shown that formazan, the product of MTT reduction, does not colocalize with mitochondria. daneshyari.comnih.gov Instead, QSAR predictions, in conjunction with experimental evidence, indicate that MTT formazan accumulates in lipid droplets within the cytoplasm. conicet.gov.ardaneshyari.comnih.gov This is attributed to the lipophilic (fat-loving) nature of the formazan product. daneshyari.comnih.gov

The QSAR analysis involves assessing various structural parameters of the tetrazolium salt and the resulting formazan. conicet.gov.arresearchgate.net These parameters are then used in decision-rule models to predict accumulation in different intracellular compartments. researchgate.net The predictions derived from these models have been found to be in agreement with experimental observations from microscopic studies. daneshyari.comnih.gov For instance, after inducing the formation of numerous lipid droplets in cells by treating them with a sunflower oil emulsion, a significant amount of this compound deposits was observed within these droplets. daneshyari.comnih.gov

Table: Predicted Properties and Localization of MTT and this compound using QSAR

CompoundKey Physicochemical PropertiesPredicted Intracellular LocalizationExperimental Observation
MTT (tetrazolium salt) Positively charged, lipophilic, amphiphilicUptake into cells, potential initial interaction with mitochondria and endoplasmic reticulumReadily penetrates viable eukaryotic cells. nih.gov
This compound Lipophilic, water-insolubleAccumulation in lipid dropletsAccumulates in lipid droplets, not mitochondria or lysosomes. conicet.gov.ardaneshyari.comnih.govresearchgate.net

This table summarizes the findings from QSAR modeling and experimental studies on the localization of MTT and its formazan product.

Evolving Trends and Future Directions in Formazan-Based Assay Development

The field of formazan-based assays is continuously evolving, with ongoing efforts to enhance their efficiency, sensitivity, and applicability in various research settings.

Integration with High-Throughput Screening Platforms

The MTT assay was one of the first homogeneous cell viability assays to be adapted for a 96-well plate format, making it suitable for high-throughput screening (HTS). nih.govintegra-biosciences.comdrugdiscoverynews.com HTS allows for the rapid testing of thousands of chemical compounds, which is essential in drug discovery. drugdiscoverynews.commoleculardevices.com Automation is a key component of modern HTS, and formazan-based assays are well-suited for this. integra-biosciences.comopentrons.com Automated liquid handling systems can perform tasks such as cell seeding, addition of the MTT reagent, and the final solubilization step, which significantly increases reproducibility and throughput while reducing the risk of human error and contamination. opentrons.com The use of reagent dispensers and multi-well plate readers further streamlines the process. integra-biosciences.comdrugdiscoverynews.com

Development of Enhanced Detection Modalities

While the standard method for quantifying formazan is absorbance measurement with a spectrophotometer, researchers are exploring more sensitive and advanced detection techniques. integra-biosciences.comabcam.com One promising approach is the use of Surface-Enhanced Raman Scattering (SERS). eco-vector.com SERS utilizes gold nanoparticles to amplify the Raman signal of formazan, which can significantly lower the detection threshold. eco-vector.comacs.org This enhanced sensitivity allows for the analysis of samples with a lower number of cells, potentially reducing the need for extensive cell culture. eco-vector.com Research has shown that SERS can detect formazan at concentrations as low as 1 ng/mL without interference from other components in the culture medium. acs.org This method is also rapid, with analysis times being considerably shorter than traditional methods. eco-vector.comacs.org Other advanced imaging techniques can also be employed to visualize formazan crystal formation in real-time. dergipark.org.tr

Multilayered Approaches Combining Formazan Assays with Other Biomarkers

To gain a more comprehensive understanding of cellular health, formazan-based assays are increasingly being combined with assays that measure other cellular biomarkers. promega.rofiveable.me This "multiplexing" approach allows researchers to assess multiple parameters from a single sample. promega.ronih.gov

For example, an MTT assay can be performed sequentially with an assay that measures apoptosis (programmed cell death), such as a caspase activity assay. nih.govresearchgate.net This can reveal whether a decrease in viability is due to cytotoxicity or the induction of apoptosis. researchgate.net It is also possible to multiplex with assays that detect dead cells by measuring markers like lactate dehydrogenase (LDH) released from cells that have lost membrane integrity. nih.gov

However, the destructive nature of the formazan solubilization step in the standard MTT assay, which typically uses solvents like DMSO, can limit multiplexing possibilities as it destroys cellular architecture. abcam.compromega.ro Therefore, careful planning of the experimental workflow is necessary. Often, the non-destructive assay is performed first. nih.gov The development of real-time, non-lytic viability assays provides more flexibility for multiplexing, as the cell population remains intact for subsequent analyses. nih.govpromega.ro

Table: Examples of Multiplexing Formazan-Based Assays

Primary AssayMultiplexed AssayCombined Information
MTT Assay (Viability)Caspase-3/7 AssayDifferentiates between cytostatic effects and apoptosis. researchgate.net
MTT Assay (Viability)Lactate Dehydrogenase (LDH) AssayCorrelates loss of metabolic activity with loss of membrane integrity (cell death). nih.gov
MTT Assay (Viability)CellTiter-Fluor™ Assay (Live-cell protease activity)Provides an orthogonal measure of cell viability to confirm results. promega.ro
MTT Assay (Viability)ATP AssayCompares metabolic activity with cellular energy levels. nih.gov

This table provides examples of how formazan-based assays can be combined with other assays to provide a more detailed picture of cellular responses.

Q & A

Q. What is the underlying principle of the MTT formazan assay, and how does it measure cell viability?

The MTT assay quantifies cellular metabolic activity by leveraging mitochondrial reductases to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The absorbance of dissolved formazan at 570 nm correlates with viable cell numbers. Key steps include:

  • Incubation of cells with MTT (typically 0.1–0.5 mg/mL final concentration).
  • Formation of formazan crystals over 2–4 hours (dependent on cell type and density).
  • Solubilization using solvents like DMSO, isopropyl alcohol, or HMPT.
  • Spectrophotometric quantification .

Q. What are the critical steps to minimize variability in MTT assay protocols?

Standardized steps include:

  • Uniform cell seeding density (e.g., 1,000–10,000 cells/well for adherent lines).
  • Controlled incubation time (4 hours is typical for formazan crystal formation).
  • Complete solubilization of formazan (e.g., 100 µL DMSO per well with 10-minute agitation).
  • Use of multi-channel pipettes and pre-warmed media to ensure consistency .

Advanced Research Questions

Q. How can researchers optimize MTT assay parameters for challenging cell lines (e.g., low metabolic activity or 3D cultures)?

Optimization involves:

  • Cell density titration : Ensure absorbance falls within the linear range (e.g., 0.2–2.0 OD).
  • Solvent selection : Acidified isopropyl alcohol (0.04 N HCl) reduces background noise compared to DMSO .
  • Incubation time adjustment : Slow-reducing cells (e.g., primary neurons) may require 6–8 hours.
  • Validation : Cross-check with ATP-based assays (e.g., CellTiter-Glo) for metabolic activity confirmation .

Q. How do growth media components interfere with formazan quantification, and how can this be mitigated?

Media constituents like phenol red, fetal bovine serum (FBS), or high glucose can alter formazan solubility or background absorbance. Solutions include:

  • Replacing media with PBS or serum-free media during MTT incubation.
  • Centrifugation (300 × g, 5 minutes) to remove media before solubilization .
  • Blank correction using cell-free wells with identical media treatment .

Q. What statistical approaches are recommended for analyzing MTT data with high inter-experimental variability?

  • Normalization : Express data as percentage viability relative to untreated controls.
  • ANOVA with post-hoc tests : Tukey’s test for multiple comparisons (e.g., dose-response studies).
  • Outlier detection : Exclude wells with absorbance ±2 SD from the group mean.
  • Replication : At least three biological replicates with technical triplicates .

Q. How can contradictory results between MTT and alternative viability assays (e.g., resazurin) be resolved?

Discrepancies arise due to differences in mechanism (mitochondrial activity vs. membrane permeability). Mitigation strategies:

  • Combine MTT with a membrane integrity assay (e.g., propidium iodide).
  • Validate using clonogenic assays for long-term viability .

Q. What solvent systems are most effective for dissolving formazan in complex experimental setups (e.g., bacterial cultures or biofilm studies)?

  • HMPT (Hexamethylphosphoramide) : Effective for dissolving extracellular formazan crystals without cell lysis, ideal for adherent cells .
  • SDS-DMF : 10% SDS in DMF (dimethylformamide) solubilizes formazan in hydrophobic matrices (e.g., alginate microcapsules) .
  • Acidified ethanol : 0.1 M HCl in ethanol minimizes interference from lipid-rich samples .

Q. How can the PICOT framework be applied to design rigorous MTT-based studies?

Example PICOT question:

  • P : Human melanoma cells (SK-Mel-30)
  • I : Optimized MTT incubation time (6 hours)
  • C : Standard 4-hour incubation
  • O : Absorbance accuracy (OD 570 nm)
  • T : 24-hour post-treatment This structure ensures clarity in hypothesis testing and comparability .

Methodological Troubleshooting

Q. Why might formazan crystals fail to dissolve completely, and how can this be addressed?

Causes include insufficient solvent volume, improper agitation, or solvent degradation. Solutions:

  • Increase solvent volume (e.g., 150 µL DMSO/well).
  • Use orbital shaking (200 rpm, 15 minutes) at 37°C.
  • Freshly prepare solvents to avoid moisture absorption .

Q. How should researchers calibrate spectrophotometers for MTT assays to ensure reproducibility?

  • Wavelength validation : Confirm peak absorbance at 570 nm with a reference scan (500–600 nm).
  • Pathlength correction : Adjust for meniscus height in 96-well plates using a reference wavelength (e.g., 630 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.